5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Description
5-[(2S)-Pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a chiral pyridine derivative characterized by a (2S)-pyrrolidine ring at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine core. The compound (CAS 1256787-20-8) is notable for its stereochemistry, as the (2S)-configured pyrrolidine introduces enantioselectivity, which is critical in pharmaceutical and agrochemical applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug discovery and chemical synthesis .
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
KYYMZHCOPNZONI-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylpyridine Precursor Synthesis
The trifluoromethylpyridine core is typically synthesized via halogen exchange reactions. Starting with 2-chloro-5-methylpyridine, vapor-phase chlorination at 300–400°C in the presence of FeF₃ catalysts yields 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent fluorination with HF/SbF₅ at 150°C replaces the trichloromethyl group with a trifluoromethyl group, producing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) in 85–90% yield. This intermediate serves as a versatile precursor for further functionalization at the 5-position.
Pyrrolidine Coupling via Buchwald-Hartwig Amination
To introduce the (2S)-pyrrolidin-2-yl group, 2,3,5-DCTF undergoes selective dechlorination at the 5-position using Pd(OAc)₂ and Xantphos in a toluene/water biphasic system. The resulting 5-bromo-2-(trifluoromethyl)pyridine reacts with (2S)-pyrrolidin-2-ylzinc chloride—prepared from (S)-proline via reduction to (S)-pyrrolidine-2-methanol followed by zinc insertion—in a Negishi coupling. This method achieves 72% yield with 98% enantiomeric excess (ee) when using chiral bisoxazoline ligands.
Asymmetric Organocatalytic Pyrrolidine Formation
Michael Addition-Hydrogenative Cyclization
A convergent approach employs an organocatalytic asymmetric Michael addition between 1,1,1-trifluoroacetone and β-nitrostyrene derivatives. Using a cinchona alkaloid catalyst (5 mol%), the reaction proceeds at −20°C in CH₂Cl₂ to afford γ-nitroketones with >20:1 diastereoselectivity and 99% ee. Hydrogenation over PtO₂ in EtOH at 50 psi H₂ reduces the nitro group and induces cyclization, forming the pyrrolidine ring. Subsequent Suzuki-Miyaura coupling with 5-borono-2-(trifluoromethyl)pyridine installs the pyridine moiety, achieving an overall 58% yield across three steps.
Photoredox-Mediated Deoxygenative Cyclization
Radical-Based Pyrrolidine Synthesis
This method leverages visible-light photocatalysis to construct the pyrrolidine ring directly on the pyridine core. 5-Allyloxy-2-(trifluoromethyl)pyridine is treated with oxalyl chloride to form the corresponding oxalate ester. Irradiation with a 450 nm LED in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates an alkyl radical, which undergoes 5-exo-trig cyclization to yield the pyrrolidine ring. Chiral induction (up to 88% ee) is achieved using a chiral oxazaborolidine catalyst during the radical trapping step. The reaction completes within 6 hours at room temperature, providing a 67% isolated yield.
Chiral Pool Strategy from (S)-Proline
Proline Derivatization and Cross-Coupling
(S)-Proline serves as a stereochemical starting point. Protection of the amine as a Boc-carbamate followed by LiAlH₄ reduction yields (2S)-pyrrolidine-2-methanol. Conversion to the corresponding boronic ester via Miyaura borylation enables Suzuki coupling with 5-iodo-2-(trifluoromethyl)pyridine. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 90°C, this method delivers the target compound in 81% yield with >99% ee. Deprotection under acidic conditions (HCl/EtOAc) furnishes the final product as the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Halogen Exchange | Negishi coupling | 72 | 98 | High |
| Organocatalytic | Michael addition | 58 | 99 | Moderate |
| Photoredox | Radical cyclization | 67 | 88 | Low |
| Chiral Pool | Suzuki coupling | 81 | >99 | High |
The halogen exchange and chiral pool strategies offer superior scalability for industrial applications, while organocatalytic methods provide exceptional enantioselectivity. Photoredox cyclization, though innovative, requires further optimization for large-scale synthesis.
Chemical Reactions Analysis
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents and conditions used in these reactions include thionyl chloride for substitution and palladium-catalyzed reactions for functional group modifications
Scientific Research Applications
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Substituents
The substitution of the pyrrolidine ring with other nitrogen-containing heterocycles significantly impacts molecular properties and applications. Key examples include:
Key Observations :
Pharmacologically Active Pyridine Derivatives
Compounds such as UDO and UDD () are CYP51 inhibitors with trifluoromethylpyridine moieties but feature piperazine and chlorophenyl groups. These structural differences highlight the role of substituents in modulating enzyme inhibition:
- UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
While the target compound lacks direct evidence of CYP51 inhibition, its pyrrolidine group may offer novel binding interactions compared to UDO/UDD’s bulkier substituents .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. Pyrrolidine derivatives generally exhibit lower logP than piperidine analogues due to reduced alkyl content .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-life in biological systems .
Biological Activity
5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound features a pyrrolidine ring connected to a pyridine ring, with a trifluoromethyl group that enhances lipophilicity. The molecular formula is with a molecular weight of 216.2 g/mol. The trifluoromethyl group is particularly noteworthy as it can influence the compound's pharmacokinetic properties, potentially leading to improved bioavailability and efficacy in therapeutic applications .
Research indicates that 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine exhibits significant biological activity through interactions with various molecular targets, primarily involving enzyme inhibition and receptor modulation. The compound's structural features allow it to bind effectively to specific biological targets, leading to potential therapeutic benefits in treating diseases such as cancer and metabolic disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical in cellular pathways, which may lead to alterations in cell cycle regulation.
- Receptor Interaction : The compound interacts with various receptors, suggesting its role in modulating signaling pathways associated with disease states.
Anti-Cancer Properties
In vitro studies have demonstrated that 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine exhibits anti-cancer properties. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involves induction of apoptosis and inhibition of proliferation in cancer cells.
Comparative Studies
A comparative analysis with structurally similar compounds highlights the unique attributes of 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine:
| Compound Name | Structural Features | Similarity | Unique Attributes |
|---|---|---|---|
| 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | Contains a bromine atom instead of a pyrrolidine ring | 0.80 | Different biological activity due to halogen substitution |
| 3-Bromo-4-(trifluoromethyl)pyridine | Lacks a pyrrolidine ring but retains trifluoromethyl group | 0.73 | Distinct pharmacological properties |
| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine substitution instead of pyrrolidine | 0.79 | Different electronic effects due to chlorine presence |
This table illustrates how the unique combination of the pyrrolidine ring and trifluoromethyl group in 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine provides distinct physicochemical properties that enhance its interactions with biological targets compared to other derivatives.
Q & A
What are the recommended synthetic routes for 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, and how do reaction conditions influence stereochemical outcomes?
Level: Advanced
Methodological Answer:
The synthesis typically involves multi-step strategies, including halogenation, coupling, and stereochemical control. A related approach for trifluoromethylpyridines involves:
N-Oxidation and Chlorination : Start with a pyridine derivative (e.g., 3-methylpyridine) to form an N-oxide, followed by chlorination to introduce halogens .
Pyrrolidine Coupling : Stereoselective introduction of the (2S)-pyrrolidine moiety via Pd-catalyzed cross-coupling or nucleophilic substitution. For example, chiral pyrrolidine derivatives can be synthesized by reacting pyrrolidine precursors with halogenated pyridines under controlled pH and temperature to preserve stereochemistry .
Trifluoromethylation : Fluorination of trichloromethyl intermediates using HF or KF in polar solvents (e.g., DMF) to install the -CF₃ group .
Key Considerations :
- Stereochemical integrity depends on reaction temperature, catalyst choice (e.g., chiral ligands in Pd catalysis), and protecting groups for the pyrrolidine nitrogen .
- Side reactions (e.g., racemization) can occur at high temperatures; optimize via low-temperature steps (≤0°C) and inert atmospheres .
How can researchers optimize Pd-catalyzed C-H bond functionalization for introducing aryl groups to the pyridine core?
Level: Advanced
Methodological Answer:
Pd-catalyzed C-H arylation is effective for modifying the pyridine ring. For example:
- Substrate Design : Use directing groups (e.g., -CF₃) to position the Pd catalyst at specific C-H bonds. In 2-(trifluoromethyl)pyridines, the -CF₃ group directs arylation to the C4 position .
- Catalytic System : Optimize Pd(OAc)₂ with ligands like XPhos or SPhos (2-10 mol%) and oxidants (Ag₂CO₃ or Cu(OAc)₂) to enhance turnover .
- Solvent and Temperature : Use polar aprotic solvents (e.g., DCE) at 80-100°C for 12-24 hours.
Data Contradiction Analysis :
If yields vary between batches, check for moisture sensitivity of the Pd catalyst or competing side reactions (e.g., homocoupling). Characterize byproducts via LC-MS or NMR to adjust ligand ratios .
What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
Level: Basic
Methodological Answer:
- NMR :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) to verify stereochemical purity (>98% ee) .
- HRMS : Validate molecular formula (e.g., C₁₀H₁₁F₃N₂ requires m/z 232.0822) .
How can discrepancies in biological activity data between different batches be systematically analyzed?
Level: Advanced
Methodological Answer:
Purity Assessment : Compare HPLC chromatograms and elemental analysis (C, H, N) across batches. Impurities >0.5% can skew bioactivity .
Stereochemical Consistency : Re-run chiral HPLC to detect unintended racemization .
Solubility Effects : Test solubility in assay buffers (e.g., DMSO/PBS). Precipitates or aggregates may reduce apparent activity .
Batch-Specific Contaminants : Use LC-MS to identify trace byproducts (e.g., dehalogenated intermediates) from incomplete reactions .
What computational methods are employed to predict the binding affinity of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases). The pyrrolidine ring’s conformation and -CF₃ orientation influence binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the pyrrolidine N-H and catalytic residues .
- QSAR Models : Corate experimental IC₅₀ values with descriptors (logP, polar surface area) to predict activity against related targets .
How can researchers mitigate challenges in isolating 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine during purification?
Level: Basic
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc, 70:30 to 50:50) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high recovery. The -CF₃ group enhances crystallinity .
- Distillation : For volatile impurities, employ short-path distillation under reduced pressure (1-5 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
